Cas no 90-27-7 (2-Phenylbutyric acid)

2-Phenylbutyric acid is an organic compound with the molecular formula C₁₀H₁₂O₂, featuring a phenyl group attached to the second carbon of a butyric acid chain. This aromatic carboxylic acid is commonly utilized as an intermediate in pharmaceutical and fine chemical synthesis. Its key advantages include its role as a versatile building block for the preparation of active pharmaceutical ingredients (APIs) and chiral compounds due to its stereogenic center. The compound exhibits good stability under standard conditions and is compatible with various organic reactions, such as esterification and amidation. Its well-defined structure and purity make it suitable for research and industrial applications requiring precise chemical modifications.
2-Phenylbutyric acid structure
2-Phenylbutyric acid structure
商品名:2-Phenylbutyric acid
CAS番号:90-27-7
MF:C10H12O2
メガワット:164.201083183289
MDL:MFCD00002667
CID:34556
PubChem ID:87574414

2-Phenylbutyric acid 化学的及び物理的性質

名前と識別子

    • 2-Phenylbutanoic acid
    • 2-Phenylbutyric acidAV23224
    • (+/-)-2-Phenylbutyric acid
    • (+/-)-alpha-Ethylphenylacetic acid
    • 2-Phenyl-butyric acid
    • 2-phenyl-butyricaci
    • alpha-Phenylbutyric acid
    • alpha-Toluic acid, alpha-ethyl-
    • Butyric acid, 2-phenyl-
    • RARECHEM AL BO 0093
    • A-ETHYLPHENYLACETIC ACID
    • ALPHA-ETHYLPHENYLACETIC ACID
    • ALPHA-PHENYL-N-BUTYRIC ACID
    • 2-PHENYL-N-BUTYRIC ACID
    • 2-ETHYL-2-PHENYLACETIC ACID
    • AURORA KA-7220
    • 2-Phenylbutyric acid
    • (±)-2-Phenylbutyric acid
    • Benzeneaceticacid, a-ethyl-
    • Benzeneacetic acid, .alpha.-ethyl-
    • alpha-Phenyl butyric acid
    • Benzeneacetic acid, alpha-ethyl-
    • 2-Phenylburyric acid
    • .alpha.-Phenylbutyric acid
    • alpha-Ethyl-alpha-toluic acid
    • NSC1860
    • OFJWFSNDPCAWDK-UHFFFAOYSA-N
    • .alpha.-T
    • (2RS)-2-Phenylbutanoic Acid
    • AI3-11228
    • DTXSID90861682
    • a-Ethyl-a-toluate
    • UNII-S7S079H2C2
    • (.+/-.)-2-Phenylbutanoic acid
    • SpecPlus_000897
    • (+/-)-2-PHENYLBUTANOIC ACID
    • PRIMIDONE IMPURITY E [EP IMPURITY]
    • AKOS016040111
    • a-Ethyl-a-toluic acid
    • KBioSS_002153
    • BS-3887
    • FT-0613342
    • DivK1c_006993
    • 2-09-00-00356 (Beilstein Handbook Reference)
    • 2-Phenylbutyric acid, 98%
    • Spectrum3_001664
    • CHEMBL1616045
    • FT-0605258
    • STL163589
    • Spectrum2_000510
    • (+)2-phenylbutyric acid
    • KBioGR_001212
    • FT-0605052
    • phenyl butanoic acid
    • alpha-Phenylbutyrate
    • HY-W017194
    • AC-10409
    • a-Ethylbenzeneacetic acid
    • Q27159231
    • EN300-20606
    • AMY40956
    • NSC-1860
    • a-Ethylphenylacetate
    • (+/-)-2-Phenylbutyric acid, Vetec(TM) reagent grade, 98%
    • MFCD00002667
    • Spectrum4_000626
    • P0164
    • BBL012274
    • .alpha.-Phenyl-n-butyric acid
    • (.+/-.)-2-Phenylbutyric acid
    • J-520787
    • KBio2_002153
    • BRN 0509876
    • alpha-Ethyl-alpha-toluate
    • Spectrum5_001396
    • ?-Ethylphenylacetic acid; (+/-)-2-Phenylbutyric acid; (RS)-2-Phenylbutanoic acid; 2-Ethyl-2-phenylacetic Acid
    • a-Ethylbenzeneacetate
    • .alpha.-Toluic acid, .alpha.-ethyl-
    • .alpha.-Ethylphenylacetic acid
    • WLN: QVY2&R
    • A843486
    • A-PHENYLBUTYRIC ACID
    • EINECS 201-982-5
    • alpha-Ethylbenzeneacetate
    • a-Phenylbutyrate
    • InChI=1/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12
    • F2191-0104
    • alpha-Ethylbenzeneacetic acid
    • bmse000617
    • (2RS)-2-Phenylbutanoic Acid; Primidone Imp. E (EP); Primidone Impurity E
    • 2-Phenylbutanoicacid
    • 2-phenylsmorsyre
    • Primidone Impurity E
    • AKOS000120324
    • KBio2_004721
    • SY036812
    • Cambridge id 5132265
    • 2-phenylbutanoate
    • (RS)-2-Phenylbutanoic acid
    • SCHEMBL1715
    • (RS)-2-Phenylbutanoate
    • CHEBI:86545
    • KBio2_007289
    • S7S079H2C2
    • W-100334
    • s6086
    • (4-CARBOXYPHENYL)ACETONE
    • SPBio_000439
    • SB44765
    • Z104479150
    • Spectrum_001673
    • CS-W017910
    • PD065554
    • 90-27-7
    • 2-Phenylbutyrate
    • LS-48147
    • NSC 1860
    • KBio1_001937
    • KBio3_002667
    • E78161
    • .alpha.-Phenyl butyric acid
    • BSPBio_003447
    • alpha-Ethylphenylacetate
    • Butyric acid, 2-phenyl- (8CI)
    • α-Ethylbenzeneacetic acid (ACI)
    • (±)-2-Phenylbutanoic acid
    • (±)-α-Ethylphenylacetic acid
    • (±)-α-Phenylbutyric acid
    • α-Ethyl-α-toluic acid
    • α-Ethylphenylacetic acid
    • α-Phenylbutyric acid
    • NS00041253
    • Primidone Imp. E (EP): (2RS)-2-Phenylbutanoic Acid
    • ALBB-023513
    • DB-070362
    • DB-079726
    • MDL: MFCD00002667
    • インチ: 1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
    • InChIKey: OFJWFSNDPCAWDK-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC)C1C=CC=CC=1)O
    • BRN: 0509876

計算された属性

  • せいみつぶんしりょう: 164.08373
  • どういたいしつりょう: 164.08373
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 37.3

じっけんとくせい

  • 色と性状: 白色フレーク結晶。いい匂いがします。
  • 密度みつど: 0,62 g/cm3
  • ゆうかいてん: 42.0 to 45.0 deg-C
  • ふってん: 272°C(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: 1.515
  • すいようせい: 不溶性
  • PSA: 37.30000
  • LogP: 2.26480
  • ようかいせい: エタノール、アセトン、エーテル、ベンゼンに溶け、水に溶けない。
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

2-Phenylbutyric acid セキュリティ情報

2-Phenylbutyric acid 税関データ

  • 税関コード:29163900

2-Phenylbutyric acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM281171-250g
2-Phenylbutanoic acid
90-27-7 98%
250g
$58 2022-05-27
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B23222-100g
(±)-2-Phenylbutyric acid, 98%
90-27-7 98%
100g
¥463.00 2023-02-25
Life Chemicals
F2191-0104-5g
2-Phenylbutyric acid
90-27-7 95%+
5g
$60.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P76520-25g
2-Phenylbutanoic acid
90-27-7
25g
¥64.0 2021-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P815489-500g
2-Phenylbutyric acid
90-27-7 99%
500g
1,106.00 2021-05-17
Life Chemicals
F2191-0104-2.5g
2-Phenylbutyric acid
90-27-7 95%+
2.5g
$40.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002159-500g
2-Phenylbutyric acid
90-27-7 99%
500g
¥980 2024-05-21
Apollo Scientific
OR2352-25g
2-Phenylbutanoic acid
90-27-7 98%
25g
£26.00 2025-02-19
BAI LING WEI Technology Co., Ltd.
103914-100G
2-Phenylbutyric acid, 98%
90-27-7 98%
100G
¥ 233 2021-07-08
eNovation Chemicals LLC
D747850-500g
2-Phenylbutanoic acid
90-27-7 99%
500g
$170 2024-06-07

2-Phenylbutyric acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: 1,4-Dioxane ;  16 h, rt → 65 °C
1.2 Reagents: Cesium fluoride ;  20 °C; 16 h, 120 °C
リファレンス
Mechanistic Insights into Copper-Catalyzed Carboxylations
Obst, Marc F.; Gevorgyan, Ashot; Bayer, Annette ; Hopmann, Kathrin H., Organometallics, 2020, 39(9), 1545-1552

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide Solvents: Water
リファレンス
Racemic, d-, and l-N-(phenylethylacetyl)sulfanilamide
Samdahl, B.; Berg, B., Bulletin de la Societe Chimique de France, 1949, 461, 461-3

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water
リファレンス
Proof of the unsymmetrical structure of the azoxy group
Chu, Tse-Tsing; Marvel, C. S., Journal of the American Chemical Society, 1933, 55, 2841-50

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acids
Katritzky, Alan R.; Toader, Dorin; Xie, Linghong, Synthesis, 1996, (12), 1425-1427

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Cesium fluoride Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Dimethylformamide ;  24 h, 1 atm, 80 °C; 80 °C → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  25 °C
リファレンス
Ruthenium-catalyzed umpolung carboxylation of hydrazones with CO2
Yan, Si-Shun; Zhu, Lei; Ye, Jian-Heng; Zhang, Zhen; Huang, He; et al, Chemical Science, 2018, 9(21), 4873-4878

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene ,  Toluene ,  Tetrahydrofuran ;  rt; 1 h, rt
1.2 rt; overnight, rt
リファレンス
Synthesis of 3,3- and 4,4-alkyl-phenyl-substituted pyrrolidin-2-one derivatives
Kulig, K.; Ignasik, M.; Malawska, B., Polish Journal of Chemistry, 2009, 83(9), 1629-1636

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, reflux
リファレンス
Synthesis of 2-phenyl-1-butanol and 2-dimethylamino-2-phenylbutyronitrile
Wang, Shao-jie; Zhu, Jun; Chen, Jia-run, Shenyang Yaoke Daxue Xuebao, 2009, 26(9), 709-711

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Water ;  42 h, pH 7.4, 30 °C
リファレンス
Chemo- and enantioselective hydrolysis of nitriles and acid amides, respectively, with resting cells of Rhodococcus sp. C3II and Rhodococcus erythropolis MP50
Effenberger, Franz; Graef, Bernd Walter, Journal of Biotechnology, 1998, 60(3), 165-174

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
Preparation of 2-phenylbutyric acids
, Japan, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide ,  Magnesium bromide Solvents: Dimethylformamide ;  3.5 h
リファレンス
Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes
Corbin, Nathan; Yang, Deng-Tao; Lazouski, Nikifar; Steinberg, Katherine; Manthiram, Karthish, Chemical Science, 2021, 12(37), 12365-12376

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  30 min, 10 - 20 °C; 2 - 3 h, 20 °C
1.2 Solvents: Dimethylformamide ;  30 min, < 15 °C; 5 - 8 h, < 5 °C
1.3 Reagents: tert-Butyl methyl ether ,  Water
1.4 Reagents: Potassium hydroxide Solvents: (±)-Propylene glycol ;  1 h, < 10 °C; 10 °C → 140 °C; 9 h, 130 - 140 °C
1.5 Reagents: tert-Butyl methyl ether ,  Water
リファレンス
Synthesis, in silico docking and ADMET studies of arylacetic acid derivatives as prostaglandin endoperoxide H synthase-2 inhibitors
Kandhaswamy, Abirami ; Rangan, Saravanan; Ahmed, Irshad; Meena, K. S., Asian Journal of Pharmaceutical and Clinical Research, 2017, 10(4), 68-72

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: tert-Butanol
リファレンス
Preparation of 2-arylpropanoic acids from aryl-β-diketones
Yamauchi, Takayoshi; Mizutaki, Shoichi; Hattori, Kaneaki; Tamaki, Kentaro, Chemistry Express, 1992, 7(1), 37-9

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  4 h, rt
1.2 1.25 h, rt; overnight, rt
リファレンス
Synthesis of chiral disulfides: potential reagents for enantioselective sulfurization
Mukhlall, Joshua A.; Noll, Bruce C.; Hersh, William H., Journal of Sulfur Chemistry, 2011, 32(3), 199-212

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: 1,2-Dimethoxyethane ;  24 h, rt → 70 °C
1.2 Reagents: Cesium fluoride ;  20 °C; 24 h, 120 °C
リファレンス
Caesium fluoride-mediated hydrocarboxylation of alkenes and allenes: scope and mechanistic insights
Gevorgyan, Ashot; Obst, Marc F.; Guttormsen, Yngve; Maseras, Feliu; Hopmann, Kathrin H.; et al, Chemical Science, 2019, 10(43), 10072-10078

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Ethanol
リファレンス
New Method for Alkylating Benzyl Cyanide
Bodroux, F.; Taboury, F., Bulletin de la Societe Chimique de France, 1910, 7, 666-70

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: 9-BBN dimer Solvents: 2-Methyltetrahydrofuran ;  24 h, rt → 70 °C
1.2 Catalysts: Sodium tert-butoxide ,  Cuprous iodide ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 2-Methyltetrahydrofuran ;  30 min, 20 °C
1.3 Reagents: Cesium fluoride ;  24 h, 120 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Exploration of New Biomass-Derived Solvents: Application to Carboxylation Reactions
Gevorgyan, Ashot ; Hopmann, Kathrin H. ; Bayer, Annette, ChemSusChem, 2020, 13(8), 2080-2088

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ;  5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ;  rt → 0 °C; 24 h, 0 °C
リファレンス
Photocarboxylation of Benzylic C-H Bonds
Meng, Qing-Yuan ; Schirmer, Tobias E.; Berger, Anna Lucia; Donabauer, Karsten; Koenig, Burkhard, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  Lithium chloride ,  Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
リファレンス
Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids
Seayad, A.; Jayasree, S.; Chaudhari, R. V., Organic Letters, 1999, 1(3), 459-461

2-Phenylbutyric acid Raw materials

2-Phenylbutyric acid Preparation Products

2-Phenylbutyric acid 関連文献

2-Phenylbutyric acidに関する追加情報

2-Phenylbutyric Acid: A Comprehensive Overview

2-Phenylbutyric acid, also known by its CAS number 90-27-7, is a naturally occurring organic compound with the chemical formula C₁₀H₁₆O₂. This compound is a derivative of phenylacetic acid, where the methyl group is extended to a butyl group, resulting in a unique structure that combines aromatic and aliphatic characteristics. The compound is widely recognized for its role in various biological processes and its applications in the fields of pharmacology, food science, and cosmetics.

The structure of 2-Phenylbutyric acid consists of a phenyl ring attached to a four-carbon chain, ending with a carboxylic acid group. This configuration imparts the molecule with both hydrophobic and hydrophilic properties, making it versatile in different chemical environments. Recent studies have highlighted the importance of this compound in modulating cellular signaling pathways, particularly in relation to its ability to influence lipid metabolism and inflammation.

One of the most significant areas of research involving 2-Phenylbutyric acid is its potential therapeutic applications. Scientists have discovered that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and cardiovascular diseases. Additionally, preliminary studies suggest that it may play a role in regulating blood sugar levels, making it a promising candidate for diabetes management.

In the realm of food science, 2-Phenylbutyric acid is valued for its role as a natural flavor enhancer. It contributes to the aromatic profile of certain foods and beverages, enhancing their sensory appeal without the need for artificial additives. This has led to increased interest in its use within the food industry, particularly in the development of health-conscious products.

The cosmetic industry has also taken notice of 2-Phenylbutyric acid's unique properties. Research indicates that it may possess skin-soothing effects, making it a potential ingredient in skincare products designed to address issues such as dryness and irritation. Its ability to penetrate the skin without causing adverse reactions further enhances its appeal as a cosmetic ingredient.

From an environmental standpoint, recent studies have explored the biodegradability of 2-Phenylbutyric acid. Findings suggest that it degrades relatively quickly under aerobic conditions, reducing its environmental footprint compared to synthetic alternatives. This aligns with growing consumer demand for sustainable and eco-friendly products across various industries.

In conclusion, 2-Phenylbutyric acid, identified by CAS No. 90-27-7, is a multifaceted compound with applications spanning medicine, food science, cosmetics, and environmental sustainability. Its unique chemical structure and versatile properties continue to make it a subject of intense research interest. As advancements in analytical techniques and computational modeling unfold, further insights into its mechanisms and potential uses are expected to emerge, solidifying its role as an important compound in both natural and synthetic systems.

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